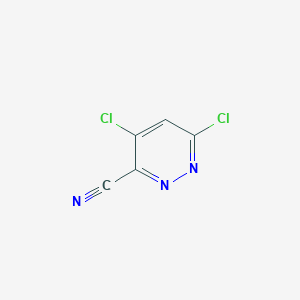

4,6-Dichloropyridazine-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloropyridazine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2N3/c6-3-1-5(7)10-9-4(3)2-8/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGDUTWKGCHAED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1Cl)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301287939 | |

| Record name | 4,6-Dichloro-3-pyridazinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35857-90-0 | |

| Record name | 4,6-Dichloro-3-pyridazinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35857-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-3-pyridazinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,6 Dichloropyridazine 3 Carbonitrile and Its Precursors

Direct Synthetic Routes to 4,6-Dichloropyridazine-3-carbonitrile

Direct, one-pot synthetic routes to this compound are not prominently featured in the available scientific literature. The synthesis of this molecule typically relies on a more strategic, stepwise approach involving the functionalization of pre-existing pyridazine (B1198779) rings. The primary methods involve the chemical modification of precursors, such as converting hydroxyl groups to chloro groups and transforming carboxylic acid derivatives into the final carbonitrile. This multi-step paradigm allows for greater control over the substitution pattern and the introduction of the desired functional groups in a precise manner.

Synthesis via Functionalized Pyridazine Carboxylates

A prevalent strategy for synthesizing this compound involves the use of functionalized pyridazine carboxylates as key intermediates. This pathway systematically builds the target molecule by first establishing the pyridazine core with a carboxylic acid or ester at the C-3 position, followed by halogenation and conversion of the carboxyl group to a nitrile.

Conversion from 4,6-Dihydroxypyridazine-3-carboxylic Acid Derivatives

The synthesis often commences with precursors like ethyl 4,6-dihydroxypyridazine-3-carboxylate. A typical synthetic sequence involves the following key transformations:

Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid, 4,6-dihydroxypyridazine-3-carboxylic acid. This is commonly achieved using a base such as lithium hydroxide (B78521) (LiOH) in a mixture of solvents like tetrahydrofuran, methanol, and water. nih.gov

Chlorination: The two hydroxyl groups on the pyridazine ring are converted into chloro groups. This is a crucial step that transforms the pyridazinone tautomer into the dichloroaromatic system using standard halogenating agents.

Nitrile Formation: The carboxylic acid group at the C-3 position is converted into the target carbonitrile functional group. This transformation is typically not a single step but proceeds via a primary amide intermediate.

First, the carboxylic acid is converted to a primary carboxamide (4,6-Dichloropyridazine-3-carboxamide). This can be achieved by first treating the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by a reaction with ammonia.

Second, the primary amide is subjected to dehydration to yield the carbonitrile. This is a standard and widely used method for nitrile synthesis. orgoreview.com Powerful dehydrating agents are employed for this step, with phosphorus oxychloride (POCl₃) being a particularly effective choice. orgoreview.comchemistrysteps.com Other reagents like thionyl chloride (SOCl₂) and phosphorus pentoxide (P₂O₅) are also commonly used for this type of conversion. chemistrysteps.comorgosolver.comcommonorganicchemistry.com The use of POCl₃ for both the initial chlorination of the hydroxyl groups and the final dehydration of the amide presents an opportunity for a streamlined, efficient synthesis.

This sequential functional group manipulation provides a reliable and controlled route to the desired this compound.

Halogenation Strategies from Hydroxypyridazine Precursors

The conversion of dihydroxypyridazine or pyridazinone precursors to their corresponding dichlorinated analogues is a fundamental and well-documented transformation in pyridazine chemistry. The hydroxyl groups, which exist in tautomeric equilibrium with the keto form (pyridazinone), are replaced by chlorine atoms through the action of strong chlorinating agents.

Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this purpose. researchgate.netresearchgate.net The reaction typically involves heating the dihydroxy pyridazine substrate with an excess of POCl₃, often in the presence of a solvent like chloroform (B151607) or sometimes neat. researchgate.net Phosphorus pentachloride (PCl₅) can also be used, which reacts to generate POCl₃ in situ. researchgate.net These reactions proceed by converting the hydroxyl groups into better-leaving groups, which are then displaced by chloride ions. The conditions can be tuned by adjusting the temperature, reaction time, and the molar ratio of the reagents to optimize the yield. researchgate.net

| Precursor | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3,6-Dihydroxypyridazine | POCl₃ | Chloroform | 50 | 4 | 72.35 | researchgate.net |

| 3,6-Dihydroxypyridazine | POCl₃ | Chloroform | 65 | 3.5 | 86 | researchgate.net |

| 3,6-Dihydroxypyridazine | POCl₃ | Chloroform | 50 | 4 | 87.10 | researchgate.net |

| Pyridazine-3,6-diol | POCl₃ | None (Neat) | 80 | Overnight | 85 | researchgate.net |

Strategies Involving Nucleophilic Substitution on Polychloropyridazines

Once a polychlorinated pyridazine core is established, nucleophilic aromatic substitution (SNAr) offers a powerful strategy for further derivatization. The chlorine atoms act as leaving groups and can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups onto the pyridazine ring.

Regioselective Nucleophilic Substitution at C-4 and C-6 Positions

In molecules like 4,6-dichloropyridazines, the two chlorine atoms are not necessarily equivalent in their reactivity towards nucleophiles. The electronic environment of the ring, dictated by the other substituents, governs the regioselectivity of the substitution. For the related compound, methyl 4,6-dichloropyridazine-3-carboxylate, studies have shown that nucleophilic substitution occurs with high regioselectivity at the C-4 position. orgosolver.comchemicalbook.com This preference is attributed to the electronic influence of the adjacent ester group at C-3, which makes the C-4 position more electrophilic and thus more susceptible to nucleophilic attack compared to the C-6 position. This principle of regioselectivity is a key consideration in the synthetic planning for derivatives of this compound, as it allows for the selective functionalization of the C-4 position while leaving the C-6 chlorine available for subsequent reactions.

Applications of Amination Reactions in Pyridazine Synthesis

Amination, the introduction of an amino group, is a particularly important application of nucleophilic substitution on chloropyridazine scaffolds. The reaction of polychloropyridazines with various nitrogen-based nucleophiles, such as ammonia, primary amines, or secondary amines, provides access to a wide range of aminopyridazine derivatives. orgoreview.comncert.nic.in These reactions are fundamental in medicinal chemistry for the synthesis of bioactive molecules. The substitution of a chlorine atom with an amine can significantly alter the electronic and steric properties of the molecule. The regioselectivity observed in other nucleophilic substitutions generally applies to amination as well, allowing for the controlled synthesis of specific isomers. For instance, reacting this compound with an amine would be expected to yield the 4-amino-6-chloro-pyridazine-3-carbonitrile as the major product.

Cyclization and Condensation Reactions for Pyridazine Core Formation

The construction of the pyridazine ring is a critical step in the synthesis of this compound. Various classical and modern organic reactions are employed to achieve this, primarily involving cyclization and condensation mechanisms.

The Widman-Stoermer synthesis is a classical method for the preparation of cinnolines, which are benzo[c]pyridazines, through the diazotization of o-aminoaryl ethylenes. drugfuture.com While not a direct route to this compound itself, analogues of this reaction can be conceptualized for the formation of the pyridazine ring fused to other heterocyclic systems. The core principle involves an intramolecular cyclization triggered by the formation of a diazonium salt. drugfuture.comcolab.ws

One of the earliest applications of a similar strategy led to the synthesis of pyrido[3,4-c]pyridazine (B3354903) derivatives. researchgate.net This involved a one-pot diazotization and cyclization of 4-propenyl-3-aminopyridines. researchgate.net Although the reported yields for this specific transformation were modest (14–17%), it demonstrates the applicability of the fundamental reaction mechanism to pyridine (B92270) precursors. researchgate.net A key challenge in adapting this synthesis is the presence of electron-withdrawing groups on the vinyl component, which can hinder the cyclization process. colab.ws Conversely, electron-donating groups tend to facilitate the reaction. colab.ws

A hypothetical analogous pathway to a pyridopyridazine (B8481360) core, which could be a precursor to dichlorinated derivatives, is presented in the scheme below.

Scheme 1: Hypothetical Widman-Stoermer Analogue for Pyridopyridazine Synthesis

| Step | Reactant | Reagents | Product | Description |

| 1 | 4-Acetyl-3-aminopyridine | N/A | 12b | Starting material for the synthesis of a pyrido[3,4-c]pyridazin-4-one. researchgate.net |

| 2 | 12b | Diazotization reagents | Pyrido[3,4-c]pyridazin-4-one | An intramolecular cyclization following diazotization of the amino group. researchgate.net |

Cyclocondensation reactions are a cornerstone in the synthesis of pyridazine and other polyazaheterocycles. nih.govbeilstein-journals.org These reactions typically involve the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative, which acts as the nitrogen nucleophile source. The regiochemistry of these reactions is a critical aspect, particularly when unsymmetrical dicarbonyl compounds are used. nih.gov

The formation of the pyridazine ring in many synthetic routes relies on the reaction between a 1,3-dielectrophile and a 1,3-dinucleophile. nih.gov For instance, the synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones has been achieved from unsymmetrical enaminodiketones and amidines. nih.gov While not directly yielding this compound, these methods highlight the versatility of cyclocondensation reactions in building complex heterocyclic systems containing the pyridazine core.

A general approach for the formation of a pyridazine ring involves the reaction of a γ-keto acid or a related dicarbonyl compound with hydrazine hydrate. This reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to afford the dihydropyridazinone, which can be subsequently aromatized and functionalized.

The table below outlines a general scheme for pyridazine core formation via cyclocondensation.

Table 1: General Cyclocondensation for Pyridazine Core Formation

| Reactant A | Reactant B | Conditions | Intermediate | Product |

| 1,4-Dicarbonyl Compound | Hydrazine Hydrate | Heat, Acid or Base Catalyst | Hydrazone | Dihydropyridazine |

| γ-Keto Acid | Hydrazine Hydrate | Reflux | Hydrazone-carboxylate | Pyridazinone |

Microwave-Enhanced Synthesis Protocols for Pyridazine Derivatives

The application of microwave irradiation has revolutionized many organic syntheses by significantly reducing reaction times, improving yields, and often enhancing product purity. nih.gov The synthesis of pyridazine derivatives has greatly benefited from this technology. rsc.orggeorgiasouthern.edu

Microwave-enhanced protocols have been developed for the efficient synthesis of various polyfunctional pyridazines, often starting from commercially available precursors like 3,6-dichloropyridazine (B152260). researchgate.net These methods are not only faster but are also considered more environmentally benign, especially when conducted in ionic liquids. researchgate.net

A notable application is the synthesis of 2,3,6-trisubstituted pyridazines through sequential amination, Suzuki coupling, and alkylation reactions under microwave irradiation. rsc.orgresearchgate.net This strategy has proven to be economical and highly chemoselective for creating a diverse range of pyridazine derivatives. rsc.orgresearchgate.net For example, the Suzuki coupling of 3-amino-6-chloropyridazine (B20888) with various boronic acids proceeds efficiently under microwave heating at 120°C for 30 minutes, with yields often being good to excellent. researchgate.net

The following table summarizes representative conditions for microwave-assisted synthesis of pyridazine derivatives.

Table 2: Microwave-Enhanced Synthesis of Pyridazine Derivatives

| Starting Material | Reagents | Power (W) | Temperature (°C) | Time (min) | Product | Yield (%) | Reference |

| 3,6-Dichloropyridazine | NH4OH | - | - | - | 3-Amino-6-chloropyridazine | - | researchgate.net |

| 3-Amino-6-chloropyridazine | 4-Methoxyphenylboronic acid, K2CO3, Pd(PPh3)4 | 300 | 120 | 30 | 3-Amino-6-(4-methoxyphenyl)pyridazine | 94 | researchgate.net |

Chemical Reactivity and Transformation Pathways of 4,6 Dichloropyridazine 3 Carbonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridazine (B1198779) ring, further enhanced by the electron-withdrawing cyano group, renders the C-4 and C-6 positions highly susceptible to nucleophilic attack. This facilitates Nucleophilic Aromatic Substitution (SNAr) reactions, a cornerstone of its chemical utility.

The chlorine atoms at the C-4 and C-6 positions of the pyridazine ring are activated towards displacement by a wide array of nucleophiles. Symmetrically substituted 4,6-dichloropyrimidine derivatives, which are structurally analogous, readily undergo SNAr reactions with various amines, including aliphatic, cyclic, aromatic, and benzylic types, often under conventional heating with a base like triethylamine in a protic solvent such as ethanol (B145695). mdpi.com The reaction of heteroaryl chlorides in series like pyrimidine (B1678525), pyrazine (B50134), and quinazoline with amines in water in the presence of potassium fluoride (KF) also results in a facile SNAr reaction. researchgate.net For instance, the condensation of a substituted phenol with a dichloropyridazine can be achieved using sodium hydride in DMF at elevated temperatures to form an ether linkage. acs.org These examples highlight the general susceptibility of chloro-substituted pyridazines to substitution by O- and N-nucleophiles.

The reaction conditions can be tuned to control the extent of substitution, allowing for either mono- or di-substitution depending on the stoichiometry of the nucleophile and the reaction parameters.

Table 1: Examples of SNAr Reactions on Dichloro-N-Heterocycles This table is illustrative of typical SNAr reactions on related scaffolds.

| Nucleophile | Dichloro-N-Heterocycle | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Various Amines | 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Triethylamine, Ethanol, Reflux | Mono-aminated pyrimidine | mdpi.com |

| Amines | Heteroaryl chlorides (pyrimidine, pyrazine series) | KF, Water | N-arylated heterocycle | researchgate.net |

| 4-Amino-2,6-dichlorophenol | 3,6-Dichloropyridazine (B152260) derivative | NaH, DMF, 95 °C | Aryl ether | acs.org |

In unsymmetrically substituted dichloropyridazines, the regioselectivity of the SNAr reaction is governed by a combination of electronic and steric factors. For the analogous 2,4-dichloropyrimidines, substitution typically occurs selectively at the C-4 position when an electron-withdrawing group is present at C-5. nih.gov However, this selectivity can be reversed. For example, using tertiary amine nucleophiles can lead to excellent C-2 selectivity in 5-substituted-2,4-dichloropyrimidines. nih.gov

In the case of 4,6-dichloropyridazine-3-carbonitrile, the two chlorine atoms are electronically distinct due to the influence of the adjacent nitrogen atoms and the C-3 carbonitrile group. Computational studies on related dihalopyrimidines show that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can predict the site of nucleophilic attack. wuxiapptec.comwuxibiology.com For 4,6-dichloropyridazine-3-carboxylate, a closely related derivative, regioselective nucleophilic substitution has been observed at the C-4 position. researchgate.netmdpi.com This suggests that the C-4 position in this compound is likely the more electrophilic site and therefore more reactive towards nucleophiles, a prediction influenced by the combined electron-withdrawing effects of the adjacent ring nitrogen and the C-3 cyano group. The intrinsic electrophilicity of the different ring carbons is a critical factor in controlling site-selectivity. rsc.org

Reactions Involving the Carbonitrile Moiety

The carbonitrile (cyano) group at the C-3 position is a versatile functional handle that can undergo various transformations. A primary reaction pathway involves the addition of organometallic reagents, such as Grignard reagents (R-MgX). These reagents add to the electrophilic carbon of the nitrile to form an intermediate imine salt. masterorganicchemistry.com Subsequent hydrolysis of this intermediate under aqueous acidic conditions yields a ketone, thereby converting the nitrile into a carbonyl group and forming a new carbon-carbon bond. masterorganicchemistry.com This two-step sequence provides a powerful method for introducing alkyl or aryl side chains at the C-3 position. While the reaction is general for nitriles, the specific application to this compound allows for the synthesis of 3-acyl-4,6-dichloropyridazines.

Reaction Scheme: Grignard Addition to the Carbonitrile Moiety

Other potential reactions of the nitrile group, although less specifically documented for this particular molecule, include reduction to a primary amine (using reagents like LiAlH₄ or catalytic hydrogenation) or hydrolysis to a carboxylic acid under strong acidic or basic conditions.

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and have been extensively applied to heteroaryl halides. researchgate.netnobelprize.org These methods offer a complementary strategy to SNAr for functionalizing the C-4 and C-6 positions.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with a halide, is one of the most widely used cross-coupling reactions. organic-chemistry.orgharvard.edu For polyhalogenated heteroarenes like this compound, controlling the site-selectivity of the coupling is crucial. rsc.org In unsymmetrical 4-substituted-3,6-dichloropyridazines, Suzuki coupling reactions generally occur predominantly at the C-6 position. rsc.org The choice of palladium catalyst, ligand, base, and solvent system can significantly influence the reaction's outcome and selectivity. researchgate.netmdpi.com For instance, in some dichloropyridazine systems, selectivity is dependent on the ligand, with electron-rich and sterically demanding ligands sometimes promoting unusual selectivities. rsc.org

Other important palladium-catalyzed reactions include the Mizoroki-Heck reaction (coupling with an alkene) and the Sonogashira reaction (coupling with a terminal alkyne). nih.govnih.gov The Sonogashira reaction, in particular, is an efficient method for creating C(sp²)-C(sp) bonds, installing an alkyne moiety onto the pyridazine ring. nih.govyoutube.comresearchgate.net These reactions significantly expand the synthetic possibilities for elaborating the pyridazine core.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-Cl + Ar'-B(OH)₂ | C(sp²)-C(sp²) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | rsc.orgorganic-chemistry.orgmdpi.com |

| Mizoroki-Heck | Ar-Cl + Alkene | C(sp²)-C(sp²) | Pd(0/II) complex (e.g., Pd(OAc)₂), Base | researchgate.netnih.gov |

| Sonogashira | Ar-Cl + Alkyne | C(sp²)-C(sp) | Pd(0) complex, Cu(I) co-catalyst, Base | nih.govresearchgate.net |

Beyond organoboron compounds, other organometallic reagents can be used in cross-coupling reactions. The Negishi reaction utilizes organozinc reagents, which are known for their high reactivity and tolerance of sensitive functional groups, often allowing reactions to proceed under mild conditions. nobelprize.orgscielo.br The Kumada coupling employs Grignard reagents (organomagnesium), which are highly reactive nucleophiles. scielo.br However, the high reactivity of Grignard reagents can sometimes limit functional group tolerance compared to organozinc or organoboron reagents. nobelprize.org

The reaction of Grignard reagents with di- or trichloropyridazines can also proceed via addition-elimination pathways, distinct from transition-metal-catalyzed cycles. For example, the reaction of various Grignard reagents with 3,6-dimethoxypyridazine (B189588) results in a 1,4-addition to the heterocyclic ring. scispace.com Catalysts, such as copper salts like CuCN, can be employed to facilitate the coupling of Grignard reagents with organic halides that are otherwise unreactive. nih.gov The choice of organometallic reagent and reaction conditions thus provides a tunable platform for introducing a wide variety of substituents onto the this compound scaffold.

Derivatization for Fused Heterocyclic Ring Systems

This compound serves as a valuable building block for the construction of more complex molecular architectures, particularly fused heterocyclic ring systems. These systems are of significant interest in medicinal chemistry and materials science. The strategic derivatization of this compound allows for the regioselective introduction of various functionalities, leading to the formation of diverse polycyclic frameworks.

The synthesis of pyrido[3,4-c]pyridazines, a class of nitrogen-containing scaffolds with potential applications in medicinal chemistry, can be achieved starting from pyridazine derivatives. researchgate.net While direct use of this compound is not extensively detailed, a closely related analog, 4,6-dichloropyridazine-3-carboxylate, provides a clear pathway that highlights the reactivity principles applicable to the carbonitrile compound.

A key synthetic strategy involves the regioselective nucleophilic substitution at the 4-position of the pyridazine ring. mdpi.com For instance, 4,6-dichloropyridazine-3-carboxylate can be reacted with a soft carbon nucleophile like t-butyl ethyl malonate. This is followed by an acid-catalyzed decarboxylation to yield a diester intermediate. researchgate.netmdpi.com Subsequent cyclocondensation of this diester with ammonia in methanol leads to the formation of a dihydroxypyridopyridazine derivative. researchgate.netmdpi.com This dihydroxy compound can be further functionalized, for example, through bromination, to produce a trishalogenated pyridopyridazine (B8481360) derivative, which serves as a versatile intermediate for further substitutions and cross-coupling reactions to build polycyclic systems. researchgate.net

Table 1: Synthesis of Pyrido[3,4-c]pyridazine (B3354903) Derivatives

| Starting Material | Reagents | Intermediate(s) | Final Product Core | Ref. |

|---|---|---|---|---|

| 4,6-Dichloropyridazine-3-carboxylate | 1. t-Butyl ethyl malonate2. Acid3. Ammonia in Methanol | Diester | Dihydroxypyridopyridazine | researchgate.netmdpi.com |

The triazolo[4,3-b]pyridazine framework is another important heterocyclic system that can be synthesized from pyridazine precursors. The general strategy involves the introduction of a hydrazine (B178648) moiety onto the pyridazine ring, followed by cyclization to form the fused triazole ring.

Starting from 3,6-dichloropyridazine, a related precursor, treatment with hydrazine monohydrate leads to the formation of 3-chloro-6-hydrazinopyridazine. nih.gov This intermediate is crucial for the subsequent construction of the triazole ring. The hydrazino group can then be cyclized with various reagents. For example, reaction with phenylacetic acid in the presence of coupling agents like EDC-HCl and HOBt, followed by thermal cyclization, can yield 3-benzyl-6-chloro- researchgate.netmdpi.comorganic-chemistry.orgtriazolo[4,3-b]pyridazine. nih.gov This chloro-substituted triazolopyridazine can then undergo further nucleophilic substitution reactions, for instance with N-Boc-piperazine, to introduce additional diversity. nih.gov

Another approach involves the intramolecular oxidative cyclization of 6-chloropyridazin-3-yl hydrazones using reagents like iodobenzene diacetate to afford 6-chloro-3-substituted- researchgate.netmdpi.comorganic-chemistry.orgtriazolo[4,3-b]pyridazines. researchgate.net Although these examples start with 3,6-dichloropyridazine, the principles are applicable to derivatives like this compound, where one of the chlorine atoms would be displaced by hydrazine to initiate the cyclization sequence.

Table 2: Synthesis of Triazolo[4,3-b]pyridazine Frameworks

| Starting Material | Reagents | Intermediate(s) | Final Product Core | Ref. |

|---|---|---|---|---|

| 3,6-Dichloropyridazine | Hydrazine monohydrate | 3-Chloro-6-hydrazinopyridazine | - | nih.gov |

| 3-Chloro-6-hydrazinopyridazine | 1. Phenylacetic acid, EDC-HCl, HOBt2. Heat | Acyl hydrazide | 3-Benzyl-6-chloro- researchgate.netmdpi.comorganic-chemistry.orgtriazolo[4,3-b]pyridazine | nih.gov |

The synthesis of pyrido[3,4-d]pyridazinone isomers represents another derivatization pathway for pyridazine compounds. These isomers are structurally related to the pyrido[3,4-c]pyridazines but differ in the fusion pattern of the pyridine (B92270) ring.

One synthetic approach leading to isomeric pyrido[3,4-d]pyridazinone derivatives involves the condensation of a 4-ethyl-substituted pyridazinone with dimethylformamide dimethyl acetal (DMFDMA). mdpi.com Subsequent hydrolysis can lead to ring closure involving either the 5-cyano group or a hydrolyzed carboxamide, providing access to the pyrido[3,4-d]pyridazinone system. mdpi.com This highlights a strategy where a side chain on the pyridazine ring is elaborated and then cyclized to form the fused pyridine ring. While this example does not start directly from a dichlorinated pyridazine, it illustrates a valid synthetic strategy for accessing this isomeric framework from a pyridazine core. A plausible adaptation for this compound would involve initial substitution of one or both chlorine atoms to introduce a suitable side chain for subsequent cyclization.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4,6-Dichloropyridazine-3-carboxylate |

| t-Butyl ethyl malonate |

| Dihydroxypyridopyridazine |

| Trishalogenated pyridopyridazine |

| Triazolo[4,3-b]pyridazine |

| 3,6-Dichloropyridazine |

| Hydrazine monohydrate |

| 3-Chloro-6-hydrazinopyridazine |

| Phenylacetic acid |

| EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) |

| HOBt (Hydroxybenzotriazole) |

| 3-Benzyl-6-chloro- researchgate.netmdpi.comorganic-chemistry.orgtriazolo[4,3-b]pyridazine |

| N-Boc-piperazine |

| 6-Chloropyridazin-3-yl hydrazones |

| Iodobenzene diacetate |

| Pyrido[3,4-d]pyridazinone |

Advanced Computational and Theoretical Investigations on 4,6 Dichloropyridazine 3 Carbonitrile Analogs

Electronic Structure and Reactivity Descriptors

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among bonds. It provides a detailed picture of charge delocalization, which is critical for understanding molecular stability and reactivity. nih.govresearchgate.net The analysis examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their energetic significance.

For analogs like 3,6-dichloro-4-methylpyridazine, key interactions often involve the delocalization of lone pair (LP) electrons from nitrogen and chlorine atoms to the antibonding orbitals (π* and σ) of the pyridazine (B1198779) ring. nih.govresearchgate.net For instance, the interaction LP(N) → π(C-C) or LP(Cl) → σ*(N-C) signifies the movement of electron density, which stabilizes the system. These delocalizations are fundamental to the aromatic character and electronic properties of the pyridazine core.

Table 1: Representative Second-Order Perturbation Theory Analysis of NBO Interactions in a Dichloropyridazine Analog Note: This table is illustrative, based on typical findings for dichloropyridazine derivatives. The specific values can vary based on the exact molecular structure and computational method.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N8 | π* (C3-C4) | 21.5 | Lone Pair → π |

| LP (1) N7 | π (C5-C6) | 19.8 | Lone Pair → π |

| π (C3-C4) | π (N7-C6) | 18.2 | π → π |

| π (C5-C6) | π (C3-C4) | 17.5 | π → π |

| LP (2) Cl10 | σ (C3-C9) | 2.7 | Lone Pair → σ |

| LP (2) Cl11 | σ (C5-C6) | 2.5 | Lone Pair → σ* |

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for applications in photonics, telecommunications, and optical data processing. researchgate.netmdpi.com Computational methods, particularly DFT, are instrumental in predicting the NLO response of molecules, allowing for the in silico design of promising candidates. mdpi.com The key parameters that quantify NLO behavior are the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.gov

Molecules with significant NLO properties often feature a "push-pull" electronic structure, where electron-donating and electron-accepting groups are connected by a π-conjugated system. rsc.org In pyridazine derivatives, the nitrogen-containing ring can act as an electron-deficient core, and the introduction of substituents like cyano groups (acceptor) can enhance NLO responses. upce.czresearchgate.net

Theoretical calculations can determine the components of the polarizability and hyperpolarizability tensors. The total static dipole moment (μ_tot), the mean polarizability (α_tot), and the total first hyperpolarizability (β_tot) are calculated from these tensor components. A large β_tot value is indicative of a strong second-order NLO response. researchgate.net Studies on related pyrimidine (B1678525) and pyrazine (B50134) derivatives show that strategic placement of donor and acceptor groups can significantly enhance these NLO properties. rsc.orgupce.czresearchgate.net The enhancement is often linked to a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which facilitates intramolecular charge transfer. researchgate.net

Table 2: Calculated NLO Properties for Representative Pyridazine and Pyrimidine Analogs Note: This data is compiled from computational studies on analogous heterocyclic systems to illustrate typical NLO parameters. Values are dependent on the computational level of theory.

| Compound | Dipole Moment (μ_tot) (Debye) | Mean Polarizability (α_tot) (esu) | First Hyperpolarizability (β_tot) (esu) |

| Analog A (Pyridazine-based) | 5.8 | 2.5 x 10⁻²⁴ | 8.1 x 10⁻³⁰ |

| Analog B (Pyrimidine-based) | 6.2 | 2.9 x 10⁻²⁴ | 12.5 x 10⁻³⁰ |

| Analog C (Dicyanopyrazine-based) | 7.1 | 3.4 x 10⁻²⁴ | 15.3 x 10⁻³⁰ |

Conformational Analysis and Stability Studies

Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule, known as its global minimum energy conformation. This is crucial as the molecular conformation governs its physical, chemical, and biological properties. Computational techniques are used to explore the potential energy surface of a molecule by systematically rotating its single bonds and calculating the energy of each resulting conformer.

For a molecule like 4,6-Dichloropyridazine-3-carbonitrile, the pyridazine ring itself is aromatic and thus largely planar. The primary focus of conformational analysis would be on the orientation of the cyano (-CN) group relative to the ring. However, due to the sp hybridization of the carbon in the nitrile group and its direct attachment to the rigid aromatic ring, significant conformational freedom is not expected. The molecule is likely to be predominantly planar to maximize π-conjugation.

4,6 Dichloropyridazine 3 Carbonitrile As a Key Chemical Scaffold in Synthetic Research

Design and Synthesis of Novel Pyridazine (B1198779) Derivatives

The design of novel pyridazine derivatives often leverages the inherent reactivity of precursors like 4,6-dichloropyridazine-3-carbonitrile. The electron-deficient nature of the pyridazine ring, further enhanced by the presence of two electron-withdrawing chlorine atoms and a nitrile group, makes the scaffold susceptible to nucleophilic attack. This reactivity is the cornerstone for the elaboration of the pyridazine core into more complex molecules.

Multihalogenated Heterocyclic Frameworks as Building Blocks

Multihalogenated heterocyclic compounds are versatile intermediates in organic synthesis, offering multiple points for diversification. This compound serves as an exemplary multihalogenated framework. The differential reactivity of the two chlorine atoms, influenced by the electronic effects of the neighboring nitrogen atoms and the cyano group, allows for sequential and regioselective substitution reactions.

Research on the closely related 4,6-dichloropyridazine-3-carboxylate has demonstrated that nucleophilic substitution occurs preferentially at the 4-position researchgate.net. This regioselectivity is attributed to the higher activation of the C4 position by the para-nitrogen atom. It is chemically reasonable to extrapolate this reactivity pattern to this compound. This selective reactivity is crucial for the controlled construction of polysubstituted pyridazine derivatives. For instance, reaction with a nucleophile would be expected to yield a 4-substituted-6-chloropyridazine-3-carbonitrile intermediate, which can then undergo a second substitution at the 6-position or other transformations.

This stepwise functionalization is a key strategy in the synthesis of complex molecules, allowing for the introduction of different functionalities at specific positions of the heterocyclic core. The remaining chlorine atom in the monosubstituted intermediate can participate in various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to introduce carbon-carbon or carbon-nitrogen bonds, further expanding the chemical space accessible from this scaffold.

Enabling Access to Diverse Functionalized Pyridazines

The presence of two reactive chlorine atoms and a cyano group on the pyridazine ring of this compound provides a platform for accessing a diverse range of functionalized pyridazines. The chlorine atoms can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce a wide array of substituents.

For example, the reaction with primary or secondary amines would lead to the corresponding amino-pyridazine derivatives. The cyano group can also be subjected to various chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an aminomethyl group, or reacted with organometallic reagents to form ketones. This versatility allows for the generation of pyridazines with diverse functional groups, which is essential for tuning the physicochemical and biological properties of the resulting molecules.

The following table illustrates the potential for diversification of the this compound scaffold based on the known reactivity of similar pyridazine systems.

| Reactive Site | Reagent/Reaction Type | Potential Functional Group Introduced |

| C4-Cl | Nucleophilic Aromatic Substitution (e.g., R-NH2) | Amino (-NHR) |

| C4-Cl | Nucleophilic Aromatic Substitution (e.g., R-OH) | Ether (-OR) |

| C4-Cl | Nucleophilic Aromatic Substitution (e.g., R-SH) | Thioether (-SR) |

| C6-Cl (after C4 substitution) | Nucleophilic Aromatic Substitution | Various nucleophilic groups |

| C6-Cl (after C4 substitution) | Suzuki Coupling (e.g., R-B(OH)2) | Aryl/Heteroaryl (-R) |

| -CN | Hydrolysis | Carboxylic acid (-COOH) or Amide (-CONH2) |

| -CN | Reduction | Aminomethyl (-CH2NH2) |

| -CN | Grignard Reaction (e.g., R-MgBr) | Ketone (-COR) |

Role in the Synthesis of Scaffolds for Chemical Libraries

The attributes that make this compound a valuable building block for the synthesis of individual compounds also position it as an excellent scaffold for the construction of chemical libraries. Combinatorial chemistry and library synthesis are powerful tools in drug discovery, enabling the rapid generation of a large number of compounds for high-throughput screening.

The key features of this compound that are advantageous for library synthesis include:

Multiple points of diversity: The two chlorine atoms and the cyano group represent three potential points for introducing diversity.

Sequential and regioselective reactivity: The ability to selectively functionalize the C4 position first, followed by modification at the C6 position, allows for a controlled and systematic approach to library design.

Robust chemical scaffold: The pyridazine ring is a stable aromatic system that can withstand a variety of reaction conditions, making it compatible with a broad range of synthetic transformations.

A hypothetical library synthesis could commence with the parallel reaction of this compound with a diverse set of amines to generate a library of 4-amino-6-chloropyridazine-3-carbonitriles. Each member of this library could then be further diversified by reacting the remaining chlorine at the C6 position with a set of boronic acids via Suzuki coupling. Finally, the cyano group could be transformed in a parallel fashion to introduce a third level of diversity. This approach allows for the exponential generation of a large and diverse library of compounds from a single, readily accessible starting material.

Application in Analog Design for Structure-Activity Relationship (SAR) Studies (focus on chemical aspects of SAR)

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. They involve the systematic modification of a hit or lead compound to understand how different structural features influence its biological activity. The chemical versatility of this compound makes it an ideal starting point for the design and synthesis of focused libraries of analogs for SAR studies.

Once a pyridazine-based compound shows promising biological activity, a medicinal chemist can utilize the reactivity of the 4,6-dichloro-3-carbonitrile scaffold to systematically probe the chemical space around the initial hit. For instance, if the initial hit contains a specific amine at the 4-position, a series of analogs can be synthesized by reacting this compound with a variety of amines to explore the impact of different substituents at this position. The size, electronics, and hydrogen bonding potential of the substituent can be systematically varied to establish a clear SAR.

Similarly, the C6 position can be explored by synthesizing a series of analogs with different aryl or alkyl groups introduced via cross-coupling reactions. The cyano group can also be modified to investigate the importance of this functionality for biological activity. For example, converting the nitrile to an amide or a carboxylic acid can probe the effect of hydrogen bond donors and acceptors at this position.

The ability to readily generate a diverse set of analogs from a common intermediate like this compound greatly facilitates the SAR optimization process, enabling a more rapid and efficient path towards the identification of potent and selective drug candidates.

Spectroscopic and Analytical Characterization Techniques for Pyridazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of pyridazine (B1198779) derivatives. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms within the molecule can be established. mdpi.comcitedrive.com

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5 | ~7.8 - 8.2 | Singlet (s) |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. mdpi.com For this compound, five distinct carbon signals are expected: four from the pyridazine ring and one from the nitrile group. The chemical shifts are influenced by the electronegativity of the attached groups (Cl, CN) and their position on the heterocyclic ring. cdnsciencepub.com Carbons bonded to chlorine (C-4 and C-6) are expected to appear at a characteristic downfield position. The carbon of the nitrile group typically resonates in the 110-120 ppm range, while the ring carbons exhibit shifts consistent with substituted aromatic heterocycles. oregonstate.edu

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | ~130 - 140 |

| C-4 | ~150 - 160 |

| C-5 | ~125 - 135 |

| C-6 | ~150 - 160 |

| -C≡N | ~115 - 120 |

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful technique for probing the electronic environment of nitrogen atoms within a molecule. nih.govresearchgate.net In this compound, there are three distinct nitrogen atoms: the two adjacent nitrogens in the pyridazine ring (N-1 and N-2) and the nitrogen of the nitrile group. This technique is particularly sensitive to changes in hybridization and electron density. The chemical shifts of the ring nitrogens can confirm their heterocyclic nature, while the nitrile nitrogen will have a characteristic shift. ¹⁵N NMR is especially useful for studying protonation, alkylation, and complexation events, which induce significant changes in the nitrogen chemical shifts. researchgate.net

| Nitrogen Atom | Expected Chemical Environment |

|---|---|

| N-1 | Pyridazinyl nitrogen |

| N-2 | Pyridazinyl nitrogen |

| -C≡N | Nitrile nitrogen |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a primary technique for determining the molecular weight and elemental composition of a compound. For this compound (C₅HCl₂N₃), the calculated molecular weight is 173.99 g/mol . chemscene.com A key feature in the mass spectrum of this compound is the isotopic pattern caused by the two chlorine atoms. The natural abundance of ³⁵Cl and ³⁷Cl isotopes will result in a characteristic cluster of peaks for the molecular ion (M⁺) at m/z values corresponding to the different combinations of these isotopes (e.g., [M]⁺, [M+2]⁺, [M+4]⁺) with an approximate intensity ratio of 9:6:1. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. mdpi.comcitedrive.com Fragmentation analysis can reveal structural information through the characteristic loss of fragments such as Cl atoms or the HCN molecule.

| Parameter | Value |

|---|---|

| Molecular Formula | C₅HCl₂N₃ |

| Molecular Weight | 173.99 |

| Expected Molecular Ion Peaks (m/z) | ~174, 176, 178 |

| Expected Isotopic Ratio (M⁺:M+2:M+4) | ~9:6:1 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. mdpi.com For this compound, the most characteristic absorption in the IR spectrum is the stretching vibration of the nitrile group (C≡N). This bond typically produces a sharp and intense peak in the region of 2220-2240 cm⁻¹ for aromatic nitriles. spectroscopyonline.com Other significant vibrational modes include the C-Cl stretching frequencies, which are typically found in the 600-800 cm⁻¹ region, and the characteristic ring stretching and bending vibrations of the pyridazine core. researchgate.netresearchgate.net Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. nih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C≡N stretch (nitrile) | 2220 - 2240 | Strong, Sharp |

| C=N / C=C ring stretch | 1400 - 1600 | Medium to Strong |

| C-Cl stretch | 600 - 800 | Strong |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule. Aromatic heterocyclic compounds like pyridazine derivatives typically exhibit two main types of transitions: π→π* and n→π. researchgate.netaip.org The π→π transitions are generally high-energy, resulting in strong absorption bands at shorter wavelengths (typically below 300 nm). The n→π* transitions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to an anti-bonding π* orbital. These transitions are lower in energy, appearing at longer wavelengths (often above 300 nm), and are characteristically much weaker in intensity than π→π* transitions. aip.org The presence of chloro and nitrile substituents on the pyridazine ring acts to modify these transitions, often causing a shift in the absorption maxima (λmax) compared to the unsubstituted parent heterocycle.

| Transition Type | Typical λmax Range (nm) | Relative Intensity |

|---|---|---|

| π→π | 240 - 280 | High |

| n→π | 320 - 360 | Low |

X-ray Diffraction (XRD) for Solid-State Structural Confirmation

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be constructed, which in turn reveals the exact spatial coordinates of each atom.

This method allows researchers to:

Confirm the connectivity of atoms and verify the proposed chemical structure.

Determine the geometry of the molecule, including the planarity or puckering of the pyridazine ring.

Analyze intermolecular interactions in the solid state, such as hydrogen bonding or π-π stacking, which influence the crystal packing. nih.govresearchgate.net

The data obtained from an XRD experiment is typically presented in a crystallographic information file (CIF), which includes key parameters such as the crystal system, space group, and unit cell dimensions.

Table 1: Example Crystallographic Data for a Pyridazine Derivative (2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine) nih.govresearchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8568(1) |

| b (Å) | 11.0690(3) |

| c (Å) | 26.4243(7) |

| β (°) | 92.777(1) |

| Volume (ų) | 1127.39(5) |

| Z (molecules/unit cell) | 4 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element present in a compound. This method is crucial for verifying the empirical and molecular formula of a newly synthesized substance like this compound, thereby confirming its elemental composition and purity. chemscene.com

The technique typically involves the combustion of a small, precisely weighed sample of the compound in an excess of oxygen. The resulting combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and quantified. The amounts of these products are then used to calculate the mass percentages of carbon, hydrogen, and nitrogen in the original sample. Halogens, like chlorine, are determined by other specific analytical methods.

For this compound, the molecular formula is C₅HCl₂N₃. chemscene.com Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), and nitrogen (14.007 u). The experimentally determined values for a pure sample are expected to closely match these theoretical percentages, typically within a margin of ±0.4%. A significant deviation would suggest the presence of impurities or an incorrect structural assignment. This compositional verification is a standard and essential step in the characterization of any novel chemical entity. nih.gov

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (u) | Count | Total Mass (u) | Mass Percentage (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 34.52% |

| Hydrogen | H | 1.008 | 1 | 1.008 | 0.58% |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 40.75% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 24.15% |

| Total | 173.990 | 100.00% |

Future Directions and Emerging Research Avenues for Dichloropyridazine Chemistry

Development of Greener Synthetic Pathways

The chemical industry's increasing focus on environmental sustainability is driving the development of greener synthetic methodologies for producing pyridazine (B1198779) derivatives. Traditional synthesis routes often rely on hazardous reagents, volatile organic solvents, and energy-intensive conditions. Future research will prioritize the adoption of green chemistry principles to mitigate the environmental impact of synthesizing and functionalizing 4,6-dichloropyridazine-3-carbonitrile.

Key areas of development include:

Alternative Solvents: Replacing conventional solvents with greener alternatives like ionic liquids or water is a primary goal. Ionic liquids have been shown to act as both the reaction medium and catalyst in pyridazine synthesis, reducing reaction times and avoiding volatile organic compounds. sioc-journal.cn

Energy-Efficient Methods: The use of microwave and ultrasound irradiation represents a significant step forward. nih.gov These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating.

Catalyst-Free Reactions: Designing synthetic protocols that proceed under mild, catalyst-free conditions is another important frontier. For instance, efficient syntheses of related heterocycles have been achieved in ethanol (B145695) at room temperature without a catalyst, offering benefits of simple work-ups and reduced waste. tandfonline.com

Atom Economy: Future pathways will be designed to maximize the incorporation of all starting materials into the final product, a core principle of atom economy. Metal-free protocols, such as the aza-Diels–Alder reaction for synthesizing pyridazine derivatives, offer a sustainable and cost-effective alternative to metal-catalyzed methods. organic-chemistry.org

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches for Pyridazine Chemistry

| Parameter | Traditional Methods | Emerging Greener Methods |

|---|---|---|

| Solvents | Volatile organic compounds (e.g., Toluene, DMF) | Ionic Liquids, Water, Ethanol |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasound |

| Catalysis | Heavy metal catalysts, additional catalysts | Catalyst-free conditions, reusable catalysts |

| Reaction Time | Often hours to days | Reduced to minutes or hours |

| Work-up | Often requires chromatographic purification | Simple filtration or extraction |

| Environmental Impact | Higher waste generation, use of hazardous materials | Reduced waste, use of benign substances |

Exploration of Novel Regioselective Functionalization Strategies

The this compound molecule possesses two distinct chlorine atoms at the C4 and C6 positions, offering a prime opportunity for selective functionalization. The electron-withdrawing nature of the adjacent nitrogen atoms and the nitrile group creates a unique electronic landscape, making the regioselective substitution of one chlorine over the other a key synthetic challenge and a significant area of future research.

Current and future strategies focus on:

Radical-Mediated C-H Functionalization: A promising approach involves the direct functionalization of C-H bonds. Radical-mediated reactions have been used to introduce alkoxy groups onto the 3,6-dichloropyridazine (B152260) core, providing a pathway to novel derivatives that can undergo subsequent cyclization. nih.govcapes.gov.br This method allows for the formation of complex structures with multiple functional handles.

Controlled Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating C-C bonds. Research is focused on developing catalyst systems and reaction conditions that can selectively target either the C4 or C6 position. The choice of catalyst, ligand, base, and solvent can influence the reactivity of the different positions, allowing for controlled, sequential additions of aryl or alkyl groups. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The inherent electron deficiency of the pyridazine ring facilitates SNAr reactions. Future work will explore the subtle differences in reactivity between the C4-Cl and C6-Cl bonds towards various nucleophiles (N-, O-, S-based). By fine-tuning reaction temperatures and nucleophile choice, chemists can achieve highly regioselective substitutions, providing access to a diverse library of monosubstituted intermediates for further elaboration. researchgate.net

Table 2: Regioselective Functionalization Strategies for Dichloropyridazines

| Reaction Type | Position Targeted | Key Controlling Factors | Potential Outcome |

|---|---|---|---|

| Radical C-H Functionalization | C5 | Use of radical initiators (e.g., t-BuOOH), primary alcohols | Introduction of alkoxy groups |

| Suzuki-Miyaura Coupling | C4 or C6 | Ligand choice, catalyst (e.g., Pd(PPh₃)₄), steric hindrance | Selective arylation or alkylation |

| Nucleophilic Aromatic Substitution | C4 or C6 | Nucleophile type, temperature, solvent | Selective introduction of amines, ethers, thioethers |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, characterized by the continuous pumping of reagents through a reactor, is revolutionizing pharmaceutical and fine chemical synthesis. researchgate.netmdpi.com Its integration into the synthesis of derivatives from this compound offers substantial advantages over traditional batch processing, including enhanced safety, scalability, and reproducibility. sci-hub.se

Future applications in this area will likely involve:

Multi-Step Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without the need for isolating intermediates. nih.gov For example, a regioselective SNAr reaction on this compound could be immediately followed by a palladium-catalyzed cross-coupling in a subsequent reactor coil.

Automated Library Synthesis: Combining flow reactors with automated liquid handlers and purification systems allows for the rapid synthesis of large compound libraries. chimia.chdurham.ac.uk This high-throughput approach is invaluable for drug discovery, enabling the efficient exploration of the chemical space around the pyridazine scaffold.

Safe Handling of Hazardous Intermediates: Many synthetic transformations involve hazardous reagents or unstable intermediates. Flow chemistry minimizes risks by generating and consuming these species in situ in small volumes, preventing the accumulation of dangerous materials. acs.org

Table 3: Advantages of Flow Chemistry vs. Batch Synthesis for Pyridazine Derivatives

| Feature | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Safety | Accumulation of large volumes of reagents and intermediates | Small reaction volumes, in-situ generation of hazardous species |

| Scalability | Difficult to scale; requires process re-optimization | Scalable by running the system for longer durations |

| Control | Limited control over temperature and mixing gradients | Precise control over reaction parameters (temp, pressure, time) |

| Reproducibility | Can vary between batches | High reproducibility and product consistency |

| Automation | Difficult to fully automate multi-step processes | Readily integrated with automated control and analysis systems beilstein-journals.orgresearchgate.net |

Advanced Ligand Design Incorporating Pyridazine Scaffolds

The pyridazine nucleus, with its two adjacent nitrogen atoms, is an excellent building block for designing novel ligands for coordination chemistry and catalysis. nih.gov The this compound core is a particularly attractive starting material due to its multiple points of modification.

Emerging research in this field includes:

Bidentate and Polydentate Ligands: The two nitrogen atoms of the pyridazine ring can act as a chelating unit to bind metal centers. acs.org The chlorine atoms at the C4 and C6 positions can be substituted with other donor groups (e.g., pyridyl, phosphino, or amino groups) to create tridentate or tetradentate ligands. These multi-dentate ligands can stabilize transition metal catalysts used in a wide array of organic transformations.

Redox-Active Ligands: The electron-deficient nature of the pyridazine ring makes it a candidate for use in redox-active ligands. Such ligands can participate directly in catalytic cycles by accepting or donating electrons, enabling novel reactivity that is not possible with simple spectator ligands. nih.gov

Scaffolds for Medicinal Chemistry: The pyridazine core is a well-established pharmacophore found in numerous approved drugs. wikipedia.orgresearchgate.net Advanced ligand design can be used to create pyridazine derivatives that specifically target biological macromolecules like enzymes or receptors. The this compound scaffold allows for the systematic modification of substituents to optimize binding affinity and selectivity. nih.govnih.gov

Table 4: Potential Ligand Architectures from this compound

| Ligand Type | Modification Strategy | Potential Metal Coordination | Application Area |

|---|---|---|---|

| Bidentate | Use of the core pyridazine N1 and N2 atoms | Single metal center | Basic coordination studies, simple catalysts |

| Tridentate (Pincer) | Substitution of C4-Cl with a donor arm (e.g., -PPh₂, -pyridyl) | Planar coordination to a metal | Cross-coupling catalysis, C-H activation |

| Bridging Ligand | Substitution at C4 and C6 with coordinating groups | Binds two or more metal centers | Polynuclear catalysts, materials science |

| Bioactive Scaffold | Functionalization at C4 and C6 with pharmacophoric groups | N/A | Drug design (e.g., kinase inhibitors) |

Synergistic Application of Experimental and Computational Methodologies

The integration of computational chemistry with experimental synthesis is a powerful paradigm for accelerating research. This synergy allows for the rational design of experiments, a deeper understanding of reaction mechanisms, and the prediction of molecular properties before synthesis is even attempted.

Future research on this compound will increasingly rely on this dual approach:

Predicting Regioselectivity: Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the pyridazine ring. By calculating parameters like atomic charges and frontier molecular orbital energies, researchers can predict which of the two chlorine atoms is more susceptible to nucleophilic attack or which C-H bond is more likely to undergo radical functionalization, thus guiding the design of regioselective reactions. nih.gov

Mechanism Elucidation: When unexpected products or reactivities are observed, computational modeling can be used to explore various possible reaction pathways and transition states. This insight helps chemists understand the underlying mechanism and optimize conditions to favor the desired outcome.

Virtual Screening and Ligand Design: In the context of drug discovery or catalyst development, computational tools like molecular docking can be used to screen virtual libraries of pyridazine derivatives for their potential to bind to a specific protein or metal center. This in silico screening prioritizes the most promising candidates for synthesis, saving significant time and resources. nih.gov

Table 5: Synergy Between Experimental and Computational Methods

| Research Goal | Experimental Method | Computational Method | Combined Outcome |

|---|---|---|---|

| Optimize Reaction Yield | Screening of catalysts, solvents, and temperatures | Calculation of reaction energy profiles and transition states | Rational selection of optimal conditions |

| Achieve Regioselectivity | Trial-and-error with different reagents and conditions | DFT analysis of charge distribution and steric hindrance | A priori prediction of the most reactive site |

| Discover New Inhibitors | Synthesis and biological testing of a compound library | Molecular docking and molecular dynamics simulations | Focused synthesis of high-probability candidates |

| Understand Catalyst Behavior | Kinetic studies and catalyst characterization | Modeling of the catalyst-substrate complex and catalytic cycle | Deeper mechanistic understanding and rational catalyst improvement |

Q & A

Q. What are the recommended synthetic routes for 4,6-Dichloropyridazine-3-carbonitrile, and how can reaction conditions be optimized for high yield?

Microwave-assisted synthesis is a viable method, leveraging controlled heating to accelerate reaction kinetics and improve regioselectivity. For example, similar dichloropyridazine derivatives have been synthesized using microwave irradiation with reduced side-product formation . Nucleophilic substitution reactions, such as replacing chlorine atoms with other functional groups, can be optimized by adjusting solvent polarity (e.g., dimethylformamide or sulfolane) and stoichiometric ratios of reagents. Purification via recrystallization or column chromatography is critical to isolate the product .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for structural confirmation. For crystallographic validation, X-ray diffraction using software like SHELXL ensures precise atomic-level resolution . Purity assessment typically employs HPLC or GC-MS, with attention to solvent compatibility and column selection to resolve closely eluting impurities .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Use air-tight, corrosion-resistant containers to prevent moisture ingress, and store in a ventilated, dry environment below 25°C. Personal protective equipment (PPE), including nitrile gloves and FFP3 respirators, is mandatory due to risks of dermal absorption and respiratory irritation. Emergency protocols for spills include neutralization with inert adsorbents (e.g., vermiculite) and disposal via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can regioselective functionalization be achieved at the 4- and 6-positions of this compound?

Selective mono-substitution at the 4-position can be achieved using bulky ligands or low-temperature conditions (−20°C) to sterically hinder the 6-position. For bis-functionalization, sequential reactions with orthogonal protecting groups (e.g., tert-butoxycarbonyl) are recommended. Catalytic systems like Pd(PPh₃)₄ or CuI enhance cross-coupling efficiency for aryl or alkyl substitutions .

Q. What strategies can mitigate competing side reactions during the functionalization of this compound?

Control reaction stoichiometry to avoid over-substitution: use 1.1 equivalents of nucleophiles for mono-functionalization. Solvent selection (e.g., tetrahydrofuran for Grignard reactions) minimizes byproduct formation. In-situ monitoring via TLC or FTIR helps identify intermediate stages and adjust reaction parameters dynamically .

Q. How can computational modeling assist in predicting the reactivity of this compound in substitution reactions?

Density functional theory (DFT) calculations can map electron density distributions to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA models transition states to identify energy barriers for specific substitution pathways. Experimental validation through kinetic studies (e.g., Arrhenius plots) refines computational predictions .

Q. What methodologies resolve contradictory spectroscopic data when characterizing novel derivatives?

Cross-validate NMR and HRMS results with alternative techniques like X-ray crystallography or 2D-COSY NMR. For ambiguous peaks, isotopic labeling (e.g., ¹³C) or deuterated solvents clarifies signal assignments. Systematic variation of reaction conditions (e.g., pH, temperature) isolates variables causing spectral inconsistencies .

Methodological Frameworks

- Experimental Design : Adopt a factorial design to test multiple variables (e.g., temperature, catalyst loading) simultaneously. Use response surface methodology (RSM) to optimize yield and selectivity .

- Data Contradiction Analysis : Apply root-cause analysis (RCA) frameworks to trace discrepancies to instrumental error, sample degradation, or unaccounted intermediates. Replicate experiments under controlled conditions to confirm reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.